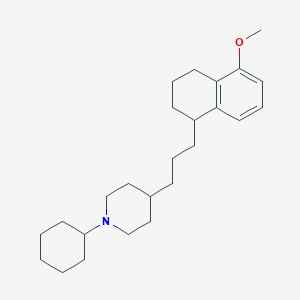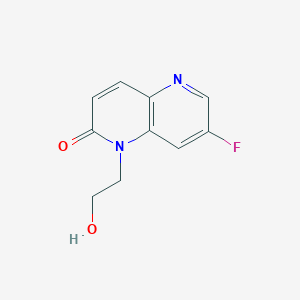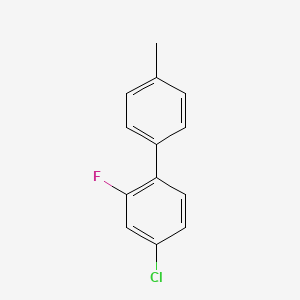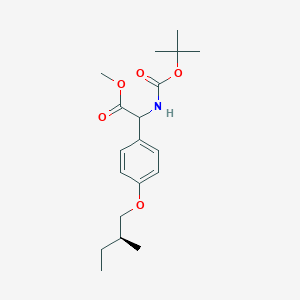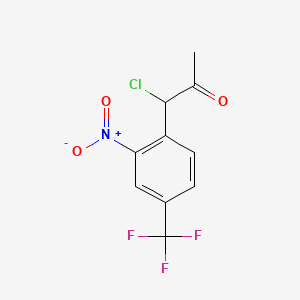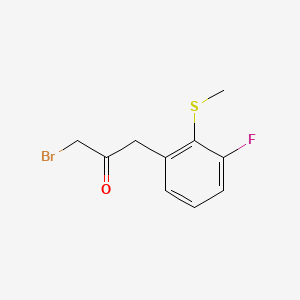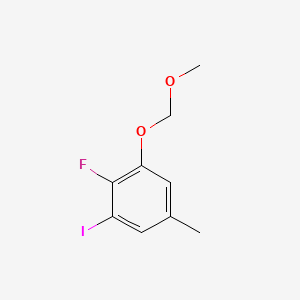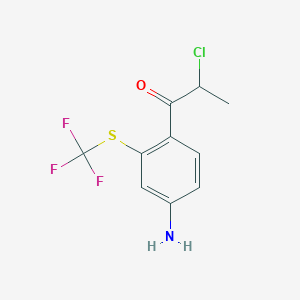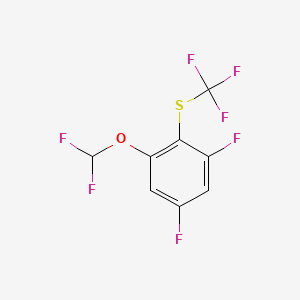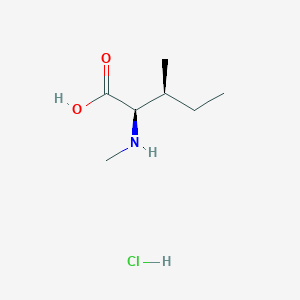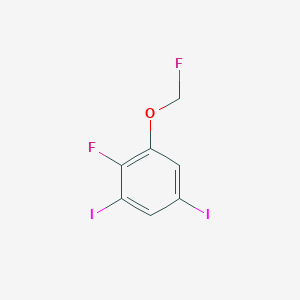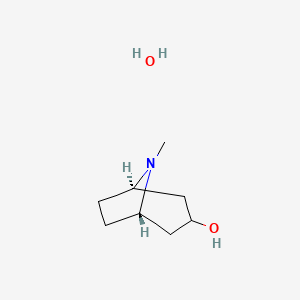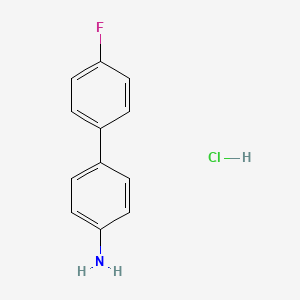
(4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a dioxolane ring and multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the tert-butoxy and oxoethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to achieve the desired product in large quantities.
化学反应分析
Types of Reactions
(4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
(4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
- (4R,5R)-Dibenzyl 2-(2-hydroxyethyl)-1,3-dioxolane-4,5-dicarboxylate
- (4R,5R)-Dibenzyl 2-(2-methoxyethyl)-1,3-dioxolane-4,5-dicarboxylate
- (4R,5R)-Dibenzyl 2-(2-ethoxyethyl)-1,3-dioxolane-4,5-dicarboxylate
Uniqueness
What sets (4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate apart from similar compounds is its specific functional groups, which confer unique reactivity and potential applications. The tert-butoxy group, in particular, provides steric hindrance and stability, making it valuable in various chemical and biological contexts.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C25H28O8 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
dibenzyl (4R,5R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C25H28O8/c1-25(2,3)33-19(26)14-20-31-21(23(27)29-15-17-10-6-4-7-11-17)22(32-20)24(28)30-16-18-12-8-5-9-13-18/h4-13,20-22H,14-16H2,1-3H3/t21-,22-/m1/s1 |
InChI 键 |
DSLWULUAASFFBM-FGZHOGPDSA-N |
手性 SMILES |
CC(C)(C)OC(=O)CC1O[C@H]([C@@H](O1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)OC(=O)CC1OC(C(O1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


